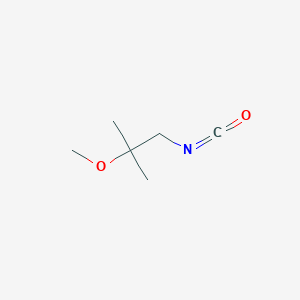

1-Isocyanato-2-methoxy-2-methylpropane

Description

1-Isocyanato-2-methoxy-2-methylpropane is an organo-isocyanate compound characterized by a methoxy group (-OCH₃) and a methyl branch at the second carbon of the propane backbone. The methoxy group may enhance solubility in polar solvents compared to non-oxygenated analogs, while the branched methyl group could influence steric effects during reactions .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-isocyanato-2-methoxy-2-methylpropane |

InChI |

InChI=1S/C6H11NO2/c1-6(2,9-3)4-7-5-8/h4H2,1-3H3 |

InChI Key |

OKPUGKBSEJLQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN=C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropanol with phosgene or other isocyanate-generating reagents. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methoxy-2-methylpropane undergoes various types of chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1-Isocyanato-2-methoxy-2-methylpropane is utilized in various scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Involved in the production of polyurethanes and other polymers.

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

Agriculture: Employed in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methoxy-2-methylpropane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Isocyanato-2-methoxy-2-methylpropane with analogous isocyanates and related functional derivatives, emphasizing structural, reactive, and application-based differences.

Alkoxy-Substituted Isocyanates

Key Insight : Alkoxy substituents modulate reactivity and solubility. Methoxy groups balance electron donation and steric effects, whereas ethoxy or aromatic methoxy derivatives prioritize steric bulk or electronic stabilization.

Branched Alkyl Isocyanates

Key Insight : Branching and fluorination significantly alter physical and chemical behavior. The trifluoromethyl group enhances reactivity and thermal stability, while methoxy substitution prioritizes solubility and controlled reactivity.

Functional Group Variants

Key Insight : Replacing the isocyanate group with isothiocyanate or omitting it entirely shifts utility from reactive intermediates to solvents or sulfur-containing bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.